molecular formula C7H5BrF2 B1590535 3,4-Difluoro-2-methylbromobenzene CAS No. 847502-81-2

3,4-Difluoro-2-methylbromobenzene

Cat. No. B1590535
M. Wt: 207.01 g/mol
InChI Key: YXTCBTSPHSNDHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-2-methylbromobenzene, also known as DFMB, is an organic compound with a wide range of applications in organic synthesis and scientific research. It is a colorless liquid with a melting point of -50 °C and a boiling point of 135 °C. DFMB is used in a variety of chemical processes and research applications, including the synthesis of organic compounds, the study of chemical mechanisms, and the investigation of biochemical and physiological effects. Additionally, this paper will discuss the potential future directions of DFMB research.

Scientific Research Applications

Synthesis and Chemical Reactions

Bromination of Aromatic Compounds : The synthesis of difluorobromobenzenes, such as 2,4,5-Trifluorobromobenzene, involves bromination techniques that can be applied in microreactor systems using FeBr3 as a catalyst. This method is efficient, easy to handle, and yields high-quality products quickly, which could be analogous to processes involving 3,4-Difluoro-2-methylbromobenzene (Deng et al., 2016).

Organometallic Chemistry : Fluorobenzenes and difluorobenzenes serve as solvents or ligands in organometallic chemistry due to their weak π-electron donation. Their role in facilitating C-H and C-F bond activation reactions in transition-metal-based catalysis highlights their utility in synthetic chemistry, which could extend to 3,4-Difluoro-2-methylbromobenzene applications (Pike et al., 2017).

Environmental and Biological Applications

Biodegradation Studies : Research on the biodegradation of difluorobenzenes by microbial strains, such as Labrys portucalensis, illustrates the environmental fate and potential bioremediation strategies for these compounds. This study could inform similar research on the biodegradability of 3,4-Difluoro-2-methylbromobenzene and its environmental impact (Moreira et al., 2009).

Material Science and Engineering

Hyperbranched Poly(arylene ether)s : The synthesis of hyperbranched poly(arylene ether)s from activated trifluoro monomers demonstrates the potential of fluorinated benzenes in creating materials with excellent thermal stability and desirable physical properties. This application suggests avenues for using 3,4-Difluoro-2-methylbromobenzene in advanced material synthesis (Banerjee et al., 2009).

properties

IUPAC Name

1-bromo-3,4-difluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTCBTSPHSNDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478306
Record name 3,4-difluoro-2-methylbromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-2-methylbromobenzene

CAS RN

847502-81-2
Record name 3,4-difluoro-2-methylbromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 847502-81-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 1,2-difluoro-3-methylbenzene (5 g, 39.0 mmol, commercially available from e.g. Sigma-Aldrich, Apollo or Fluorochem) containing iron (0.131 g, 2.342 mmol) was added bromine (2.011 ml, 39.0 mmol) dropwise maintaining a temperature of <30° C. with ice cooling. The mixture was stirred at room temperature overnight. The mixture was partitioned between water (50 mL) and diethyl ether (100 mL). The aqueous phase was extracted with diethyl ether (3×50 mL), combined organic extracts were washed with water (50 mL), 5% sodium thiosulfate solution (50 mL), water (50 mL), brine (50 mL), dried over anhydrous magnesium sulfate and concentrated in vacuo to afford product in 8.07 g. (Caution: by of product=68-70° C. @ 57 mBar).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.131 g
Type
catalyst
Reaction Step One
Quantity
2.011 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Difluoro-2-methylbromobenzene
Reactant of Route 2
Reactant of Route 2
3,4-Difluoro-2-methylbromobenzene
Reactant of Route 3
Reactant of Route 3
3,4-Difluoro-2-methylbromobenzene
Reactant of Route 4
Reactant of Route 4
3,4-Difluoro-2-methylbromobenzene
Reactant of Route 5
Reactant of Route 5
3,4-Difluoro-2-methylbromobenzene
Reactant of Route 6
Reactant of Route 6
3,4-Difluoro-2-methylbromobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.